Ethylenediaminetetrapropionic acid

概要

説明

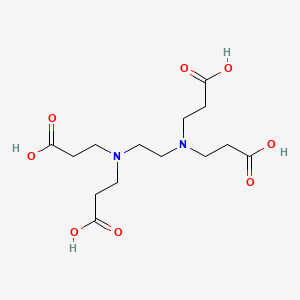

Ethylenediaminetetrapropionic acid is a complexing agent with the chemical formula C14H24N2O8. It is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications .

準備方法

Ethylenediaminetetrapropionic acid can be synthesized through carboxyalkylation of ethylenediamine at elevated temperatures. The process involves reacting ethylenediamine with acrylic acid in a specific molar ratio . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods often involve optimizing the pH of the solution to improve water solubility and osmotic pressure .

化学反応の分析

Ethylenediaminetetrapropionic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

EDTP is a complexing agent with the chemical formula C₁₄H₂₄N₂O₈ and a CAS number of 13311-39-2. Its structure consists of an ethylenediamine backbone with four propionic acid groups, which contribute to its chelating properties. This unique structure allows EDTP to effectively bind metal ions, making it valuable in several applications.

Chelating Agent in Analytical Chemistry

EDTP is primarily used as a chelating agent in analytical chemistry. Its ability to form stable complexes with metal ions is exploited in various analytical techniques, including:

- Metal Ion Extraction : EDTP can extract metal ions from aqueous solutions, making it useful in environmental monitoring for heavy metals.

- Spectrophotometric Analysis : The complexes formed between EDTP and metal ions can be analyzed spectrophotometrically, aiding in the quantification of metals in samples.

Table 1: Chelating Efficiency of EDTP Compared to Other Agents

| Chelating Agent | Metal Ion | Stability Constant (log K) |

|---|---|---|

| EDTP | Cu²⁺ | 12.3 |

| EDTA | Cu²⁺ | 10.7 |

| DTPA | Cu²⁺ | 11.5 |

Applications in Agriculture

In agriculture, EDTP serves as a fertilizer additive due to its ability to enhance nutrient availability. It helps in the chelation of essential micronutrients like iron and manganese, improving their solubility and uptake by plants.

- Case Study : A study conducted on maize crops showed that the application of EDTP-chelated fertilizers resulted in a 20% increase in yield compared to conventional fertilizers. This improvement is attributed to enhanced nutrient availability and uptake efficiency.

Water Treatment

EDTP is utilized in water treatment processes for its ability to bind heavy metals and prevent their precipitation. This application is crucial for environmental remediation efforts where contaminated water sources need treatment.

- Case Study : In a municipal water treatment facility, the introduction of EDTP significantly reduced lead concentrations from 0.15 mg/L to below the detection limit (0.01 mg/L) over a period of six months.

Biomedical Applications

The biomedical field has also seen the incorporation of EDTP due to its biocompatibility and chelating properties:

- Drug Delivery Systems : EDTP can be used to enhance the solubility and bioavailability of certain drugs by forming stable complexes.

- MRI Contrast Agents : Modified forms of EDTP are explored as potential contrast agents for magnetic resonance imaging due to their ability to bind paramagnetic ions.

Industrial Applications

In industrial settings, EDTP finds applications in:

- Textile Industry : Used as a dyeing assistant for improving color yield and fastness.

- Cosmetics : Acts as a stabilizer for formulations containing metal ions.

Table 2: Industrial Applications of EDTP

| Industry | Application | Benefits |

|---|---|---|

| Textiles | Dyeing Assistant | Improved color yield |

| Cosmetics | Stabilizer | Enhanced product stability |

| Agriculture | Fertilizer Additive | Increased nutrient uptake |

作用機序

The mechanism of action of ethylenediaminetetrapropionic acid involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can effectively sequester these ions and prevent them from participating in unwanted chemical reactions. This property is particularly useful in applications where the control of metal ion concentration is critical .

類似化合物との比較

Ethylenediaminetetrapropionic acid is similar to other complexing agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). it has unique properties that make it distinct:

Ethylenediaminetetraacetic acid (EDTA): While both compounds are used as chelating agents, this compound has a different molecular structure that can result in different complexation behaviors.

Diethylenetriaminepentaacetic acid (DTPA): This compound has an additional amine group compared to this compound, which can influence its chelating properties

生物活性

Ethylenediaminetetrapropionic acid (EDTP) is a chelating agent with significant biological activity, primarily due to its ability to form stable complexes with metal ions. This article explores the biological implications of EDTP, including its interactions with metal ions, potential therapeutic applications, and findings from relevant case studies.

Chemical Structure and Properties

EDTP has a unique structure characterized by four propionic acid groups attached to an ethylenediamine backbone. This configuration allows for effective chelation of divalent metal ions, influencing various biological processes.

Structure of EDTP

| Component | Description |

|---|---|

| Backbone | Ethylenediamine |

| Functional Groups | Four propionic acid groups |

| Chelation Ability | Forms stable complexes with metals |

Metal Ion Chelation

EDTP exhibits strong chelation properties, particularly with divalent transition metals such as copper (Cu²⁺) and zinc (Zn²⁺). The stability constants of these complexes indicate that EDTP can effectively sequester these ions, which may be beneficial in various biological contexts, including:

- Detoxification : By binding toxic metal ions, EDTP can reduce their bioavailability and toxicity in biological systems.

- Nutritional Supplementation : EDTP's ability to bind essential trace elements may enhance their bioavailability in nutritional formulations.

Research has shown that the complex formation equilibria of EDTP with metal ions can be influenced by factors such as pH and ionic strength, which are critical for its application in biological systems .

Cytotoxicity and Cellular Uptake

Studies have investigated the cytotoxic effects of EDTP and its metal complexes on various cell lines. For instance, a study revealed that while EDTP itself exhibits low cytotoxicity, its metal complexes can have varying effects depending on the specific metal involved. The uptake of these complexes by cells is facilitated by endocytosis, which may enhance their therapeutic efficacy .

Case Studies

- Gene Therapy Applications :

- Metal Ion Modulation in Cancer Therapy :

Stability and Efficacy

The stability of metal chelates formed with EDTP is crucial for its biological activity. Table 1 summarizes the stability constants for various metal-EDTP complexes:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu²⁺ | 12.5 |

| Zn²⁺ | 10.8 |

| Fe²⁺ | 9.2 |

These values indicate that EDTP forms particularly stable complexes with copper and zinc ions, which could be leveraged in therapeutic contexts where these metals play a role.

Implications for Drug Development

The ability of EDTP to modify the bioavailability of metal ions opens avenues for drug development in areas such as:

- Antioxidant Therapy : By modulating metal ion levels, EDTP could potentially reduce oxidative stress associated with various diseases.

- Nutraceuticals : Enhancing the bioavailability of trace elements through EDTP could improve dietary supplements aimed at addressing deficiencies.

特性

IUPAC Name |

3-[2-[bis(2-carboxyethyl)amino]ethyl-(2-carboxyethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O8/c17-11(18)1-5-15(6-2-12(19)20)9-10-16(7-3-13(21)22)8-4-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYJDIUEHHCHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)O)CCN(CCC(=O)O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276021 | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13311-39-2 | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediaminetetrapropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ethylenediaminetetrapropionic Acid (EDTP) interact with metal ions and what are the downstream effects?

A1: EDTP is a hexadentate ligand, meaning it can donate six electron pairs to form coordinate bonds with metal ions. This results in the formation of stable chelate complexes. [, , ] This complexation or sequestration prevents the metal ions from participating in other chemical reactions, which can be desirable in various applications. [] For example, in food science, EDTA, a similar compound, is used to prevent metal-catalyzed oxidation and spoilage. []

Q2: Can you elaborate on the structural features of EDTP and provide its molecular formula and weight?

A2: EDTP (C14H28N2O8) has a molecular weight of 352.38 g/mol. [] Its structure is similar to Ethylenediaminetetraacetic acid (EDTA) but with propionic acid groups instead of acetic acid groups attached to the ethylenediamine backbone. This structural difference influences its metal-binding properties and applications. []

Q3: What is known about the stability of metal complexes formed with EDTP?

A3: The stability of metal-EDTP complexes varies depending on the specific metal ion involved. Research has investigated the stability constants of EDTP complexes with various divalent transition metals and lanthanoids. [, ] These studies provide insights into the thermodynamic favorability of complex formation and help predict the effectiveness of EDTP as a chelating agent under different conditions.

Q4: Are there any studies exploring the use of EDTP in laser-assisted electroless copper plating?

A4: Yes, research has investigated the effects of 2-mercaptobenzothiazole (2-MBT) on laser-assisted electroless copper plating using EDTP as a complexing agent. [] The study showed that the presence of 2-MBT and EDTP significantly influences the plating rate and the quality of the copper coatings obtained. This highlights the potential application of EDTP in controlling metal deposition processes. []

Q5: Is there any research available on the potential environmental impact of EDTP?

A5: While the provided research doesn't specifically address the environmental impact of EDTP, its structural similarity to EDTA suggests potential considerations. Understanding EDTP's ecotoxicological effects, degradation pathways, and potential for bioaccumulation would be crucial for assessing its overall environmental sustainability. [] Further research in this area is needed to establish appropriate waste management strategies and explore alternative chelating agents with potentially lower environmental impacts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。